molecular formula C6H10O2S B8491256 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B8491256
M. Wt: 146.21 g/mol
InChI Key: HSOAQEVFZVCXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H10O2S It is a derivative of cyclopropanecarboxylic acid, where a methylthiomethyl group is attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be formed through the cyclopropanation of alkenes using diazo compounds or carbenes.

    Introduction of the Methylthiomethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclopropane ring is replaced by a methylthiomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by functional group transformations under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylthiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methylthiomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclopropanecarboxylic acid derivatives.

Scientific Research Applications

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used in the study of cyclopropane ring chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The methylthiomethyl group can participate in nucleophilic and electrophilic reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclopropanecarboxylic acid: Lacks the methylthiomethyl group, making it less reactive in certain chemical reactions.

    Cyclopropanecarboxylic acid: The simplest derivative, without any substituents on the cyclopropane ring.

    2-Methylcyclopropanecarboxylic acid: Has a methyl group at a different position, leading to different reactivity and properties.

Uniqueness

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of the methylthiomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

1-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O2S/c1-9-4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

HSOAQEVFZVCXQW-UHFFFAOYSA-N

Canonical SMILES

CSCC1(CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 50% solution of sodium hydroxide (2.0 mL, 38 mmol, 7.8 equiv) was added to a stirred solution of ethyl 1-(methylthiomethyl)cyclopropanecarboxylate (860 mg, 4.9 mmol, 1.0 equiv) in absolute ethanol (10 mL) at 23° C. The resulting solution was stirred at 23° C. for 20 h. The reaction mixture was diluted with a 0.5M solution of sodium hydroxide (100 mL) and washed with dichloromethane (3×100 mL). The aqueous layer was acidified to pH≈1 with concentrated hydrochloric acid and extracted with dichloromethane (4×100 mL). The combined organic layers were dried (Na2SO4), gravity-filtered, and concentrated by rotary evaporation to afford a light brown oil (420 mg, 58%): 1H NMR (300 MHz, CDCl3) δ 2.82 (s, 2H), 2.17 (s, 3H), 1.41 (dd, J=7, 4 Hz, 2H), 0.99 (dd, J=7, 4 Hz, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-(methylthiomethyl)cyclopropanecarboxylate
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
58%

Synthesis routes and methods II

Procedure details

Preparation of ethyl 1-(methylthiomethyl)cyclopropanecarboxylate—Sodium methanethiolate (700 mg, 9.9 mmol, 2.0 equiv) was added to a stirred solution of ethyl 1-((methylsulfonyloxy)methyl)cyclopropanecarboxylate (1.1 g, 4.9 mmol, 1.0 equiv) in N,N-dimethylformamide (10 mL) at 23° C. The resulting brown suspension was stirred at 23° C. for 18 h. The reaction mixture was diluted with water (500 mL) and extracted with diethyl ether (4×100 mL). The combined organic layers were dried (MgSO4), gravity-filtered, and concentrated by rotary evaporation to afford the title compound as a brown oil (860 mg, 99%): 1H NMR (300 MHz, CDCl3) δ 4.14 (q, J=7 Hz, 2H), 2.83 (s, 2H), 2.16 (s, 3H), 1.31 (dd, J=7, 4 Hz, 2H), 1.25 (t, J=7 Hz, 3H), 0.89 (dd, J=7, 4 Hz, 2H).
Name
ethyl 1-(methylthiomethyl)cyclopropanecarboxylate Sodium methanethiolate
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods III

Procedure details

Preparation of ethyl 1-((methylsulfonyloxy)methyl)cyclopropanecarboxylate—Triethylamine (990 μL, 7.1 mmol, 1.2 equiv) and methanesulfonyl chloride (500 μL, 6.5 mmol, 1.1 equiv) were sequentially added to a stirred solution of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (840 mg, 5.7 mmol, 1.0 equiv) in dichloromethane (15 mL) at 23° C. The resulting bright yellow solution was stirred at 23° C. for 20 h. The reaction mixture was diluted with water (100 mL) and extracted with dichloromethane (3×50 mL). The combined organic layers were dried (MgSO4), gravity-filtered, and concentrated by rotary evaporation to afford the title compound as a brown oil (1.1 g, 85%): 1H NMR (300 MHz, CDCl3) δ 4.33 (s, 2H), 4.16 (q, J=7 Hz, 2H), 3.08 (s, 3H), 1.43 (dd, J=7, 4 Hz, 2H), 1.26 (t, J=7 Hz, 3H), 1.04 (dd, J=7, 4 Hz, 2H).
Name
ethyl 1-((methylsulfonyloxy)methyl)cyclopropanecarboxylate Triethylamine
Quantity
990 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.